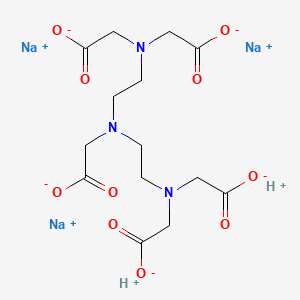

Pentetate trisodium

Beschreibung

Eigenschaften

CAS-Nummer |

13078-36-9 |

|---|---|

Molekularformel |

C14H20N3Na3O10 |

Molekulargewicht |

459.29 g/mol |

IUPAC-Name |

trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron |

InChI |

InChI=1S/C14H23N3O10.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;/q;3*+1/p-3 |

InChI-Schlüssel |

HFNVACONKMSOTH-UHFFFAOYSA-K |

Kanonische SMILES |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |

Verwandte CAS-Nummern |

13078-36-9 7578-43-0 |

Herkunft des Produkts |

United States |

Fundamental Coordination Chemistry of Diethylenetriaminepentaacetic Acid Dtpa As a Ligand

Structural Elucidation and Stereochemical Considerations of the DTPA Ligand

Diethylenetriaminepentaacetic acid is a flexible, octadentate ligand, meaning it has up to eight donor atoms that can coordinate with a metal ion. nih.gov Its structure consists of a diethylenetriamine backbone with five carboxymethyl groups attached to the nitrogen atoms. The presence of three amine nitrogen atoms and five carboxylate oxygen atoms allows for the formation of multiple chelate rings upon coordination with a metal ion, a phenomenon that significantly enhances the stability of the resulting complex.

The stereochemistry of the DTPA ligand is complex due to its numerous single bonds, which allow for a high degree of conformational freedom. In its uncoordinated state in solution, the DTPA molecule exists as a mixture of various conformers. Upon complexation, the ligand adopts a specific conformation to accommodate the geometric preferences of the metal ion. The resulting metal-DTPA complex can exhibit various stereoisomers depending on the arrangement of the chelate rings around the central metal ion.

Principles of Coordination Number and Geometry in DTPA Metal Complexes

The coordination number of a central metal atom in a complex refers to the number of ligand atoms directly bonded to it. solubilityofthings.com In DTPA metal complexes, the coordination number is influenced by factors such as the size and charge of the metal ion, as well as the steric constraints of the ligand. libretexts.org DTPA has the potential to be an octadentate ligand, utilizing all three nitrogen and five oxygen donor atoms to bind to a metal ion.

A notable example is the indium(III)-DTPA complex, which has been shown through X-ray crystallography to have a coordination number of eight. nih.gov In this complex, the indium ion is coordinated by the three nitrogen atoms and five deprotonated carboxylate groups of the DTPA ligand. nih.gov The resulting geometry is a slightly distorted Archimedean antiprism. nih.gov However, the coordination number in other metal-DTPA complexes can vary. For instance, with smaller metal ions or under certain pH conditions where not all carboxylate groups are deprotonated, DTPA may act as a heptadentate or hexadentate ligand. Common coordination geometries for transition metal complexes include octahedral (coordination number 6) and tetrahedral or square planar (coordination number 4). solubilityofthings.comwikipedia.orgcsbsju.edu The flexibility of the DTPA ligand allows it to adapt to the preferred coordination geometry of a wide range of metal ions.

Thermodynamics of Metal Ion Binding to DTPA

The formation of a metal-DTPA complex is a thermodynamically favorable process, characterized by a large negative Gibbs free energy change (ΔG). This is primarily due to the chelate effect, where the formation of multiple chelate rings by a single ligand molecule is entropically more favorable than the coordination of multiple monodentate ligands. The thermodynamics of this process can be further understood by examining the stability constants of the complexes and the individual enthalpic and entropic contributions.

The stability constant (K) is a measure of the strength of the interaction between a metal ion and a ligand in solution. For metal-DTPA complexes, these constants are typically very high, indicating the formation of very stable complexes. patsnap.com The stability of these complexes is a key reason for the widespread use of DTPA as a chelating agent.

The stability constants for a variety of metal-DTPA complexes have been determined experimentally. These values are often expressed as their logarithm (log K). A higher log K value signifies a more stable complex. For example, the stability constant for the Pb(II)-DTPA complex is particularly high, with a log K value of 18.8. researchgate.net The stability of metal-DTPA complexes is influenced by factors such as the charge density of the metal ion and its ionic radius. Generally, metal ions with higher charge and smaller ionic radii form more stable complexes with DTPA.

Below is an interactive data table summarizing the stability constants (log K) for various metal-DTPA complexes.

| Metal Ion | log K |

| Ca(II) | 10.7 |

| Mg(II) | 9.3 |

| Fe(III) | 28.6 |

| Cu(II) | 21.5 |

| Zn(II) | 18.4 |

| Pb(II) | 18.8 researchgate.net |

| In(III) | 29.0 |

| Gd(III) | 22.5 |

| Eu(III) | 22.4 |

Note: The stability constants can vary depending on experimental conditions such as ionic strength and temperature.

However, the enthalpic contribution to the formation of metal-DTPA complexes is also significant and generally favorable (exothermic). psu.edu This is due to the formation of strong coordinate bonds between the metal ion and the donor atoms of the DTPA ligand. The relative contributions of enthalpy and entropy can vary for different metal ions. For some metal-ligand interactions, a more favorable enthalpic contribution may be accompanied by a less favorable or even unfavorable entropic contribution, a phenomenon known as enthalpy-entropy compensation. nih.govucl.ac.uk In the case of DTPA, the formation of numerous stable chelate rings typically results in a large negative enthalpy change, which, combined with the positive entropy change, leads to the formation of exceptionally stable complexes.

Kinetic Aspects of Metal Exchange and Complex Dissociation in DTPA Systems

While metal-DTPA complexes are thermodynamically very stable, the lability of the complex, which refers to the rate at which the metal ion can be exchanged or the complex can dissociate, is also a critical factor in many applications. The dissociation of a metal from a DTPA complex is generally a slow process. researchgate.nethzdr.de

The kinetics of metal exchange reactions involving DTPA complexes have been studied for various metal ions. jst.go.jp These reactions can proceed through different mechanisms, including acid-catalyzed dissociation and direct attack by another metal ion. At lower pH values, the protonation of the carboxylate groups of the DTPA ligand can facilitate the dissociation of the metal ion. osti.gov The rate of dissociation can be influenced by the concentration of hydrogen ions. researchgate.net The slower metal-ligand de-complexation is often the rate-limiting step in processes involving metal exchange. researchgate.net

Comparative Analysis of Coordination Properties Across Different Metal-DTPA Complexes

The coordination properties of DTPA vary significantly with different metal ions, leading to a diverse range of complex stabilities, geometries, and kinetic behaviors. This variation is a consequence of the differing intrinsic properties of the metal ions, such as their ionic radius, charge, and preferred coordination number and geometry.

For instance, trivalent metal ions like Fe(III) and In(III) form exceptionally stable complexes with DTPA, as indicated by their very high stability constants. This is attributed to their high charge density, which leads to strong electrostatic interactions with the negatively charged carboxylate groups of the ligand. In contrast, divalent metal ions like Ca(II) and Mg(II) form less stable complexes.

The coordination number and geometry also differ. As mentioned, In(III) forms an eight-coordinate complex with DTPA. nih.gov Lanthanide ions, which are also often eight- or nine-coordinate, form stable complexes with DTPA, making it a useful ligand in lanthanide separation processes. elsevierpure.com For many first-row transition metals, which commonly exhibit a coordination number of six, the DTPA ligand can encapsulate the metal ion in an octahedral-like geometry, though often distorted due to the constraints of the chelate rings. The differences in coordination chemistry between transition metals and lanthanides with DTPA are also a subject of study. nih.gov

The kinetic lability of metal-DTPA complexes also shows a trend across different metal ions. Generally, complexes with higher thermodynamic stability tend to be more kinetically inert, meaning they undergo ligand exchange reactions more slowly. This combination of high thermodynamic stability and kinetic inertness is a desirable property for many applications of metal-DTPA complexes.

Advanced Research on Chelation Mechanisms of Pentetate Trisodium Compounds

Mechanistic Investigations of Extracellular Chelation Processes

Pentetate trisodium (B8492382), particularly its calcium (Ca-DTPA) and zinc (Zn-DTPA) salts, is primarily distributed throughout the extracellular fluid space upon administration. It does not readily penetrate cell membranes, thus its chelating activity is largely confined to the extracellular compartment. nih.govajsuccr.orgnih.govnih.gov This extracellular localization is crucial for its function in binding circulating metal ions and preventing their uptake into cells or their deposition in tissues. The mechanism involves the DTPA ligand wrapping around the target metal ion, forming a stable chelate that is then excreted. mhmedical.comsmolecule.com Studies have shown that DTPA forms stable chelates with many heavy metals and radionuclides, promoting their elimination. heyl-berlin.de

Research into the Chelation of Specific Metal Ions

DTPA exhibits a high affinity for a range of metal ions, making it effective in decorporating specific toxic or radioactive elements.

DTPA is known for its high affinity for certain heavy metal ions and radionuclides, particularly transuranic elements. smolecule.comheyl-berlin.defederalregister.govpatsnap.comnih.govescholarship.orgnih.gov The binding process is characterized by competitive displacement, where DTPA exchanges its associated cation (calcium or zinc) for a metal ion with a greater binding constant. mhmedical.comheyl-berlin.defederalregister.gov This high affinity ensures that once a target metal ion is bound, the complex remains stable and is efficiently cleared from the body. smolecule.compatsnap.com For instance, DTPA has a significantly higher stability constant for heavy metals like plutonium, americium, and curium compared to zinc. patsnap.com

Transuranic Elements (Plutonium, Americium, Curium): Ca-DTPA and Zn-DTPA are approved for increasing the elimination rates of plutonium (Pu), americium (Am), and curium (Cm) following internal contamination. federalregister.govpatsnap.comresearchgate.netamerihealthcaritasnh.com When administered, DTPA binds to these circulating radionuclides, forming stable complexes that are rapidly excreted in the urine. federalregister.govpatsnap.com Studies have demonstrated that DTPA can significantly reduce the body burden of these elements. irpa.netresearchgate.net For example, inhalation of Ca-DTPA has shown greater efficacy in removing plutonium from the lungs compared to intravenous administration, especially when given promptly after contamination. researchgate.net

Cobalt: Research has explored DTPA's potential for cobalt decorporation. While DTPA is primarily an extracellular chelator, studies have investigated its effects on intracellular cobalt deposition. ajsuccr.org One study focused on the mitigating effects of Ca-DTPA against intracellular cobalt deposition in peripheral blood mononuclear cells (PBMCs), suggesting that DTPA can prevent cobalt uptake by chelating extracellular cobalt. ajsuccr.org

Gadolinium: DTPA is also used as a ligand in gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI). mhmedical.commriquestions.comwikipedia.orgismrm.org Research has investigated the potential for gadolinium deposition in tissues and the use of DTPA chelators in managing such cases, although the evidence for DTPA's efficacy in removing deposited gadolinium is still under investigation. mriquestions.comresearchgate.netnih.gov Studies in rats have shown that Ca-DTPA can mobilize and remove gadolinium from brain tissue, though the clinical significance for humans remains an area of research. mriquestions.comnih.gov

Research utilizing in vitro systems and animal models has been instrumental in elucidating DTPA's decorporation pathways.

Cobalt Decorporation in Peripheral Blood Mononuclear Cells (PBMCs): Studies have examined the efficacy of Ca-DTPA in preventing intracellular cobalt deposition in human PBMCs. ajsuccr.org These studies suggest that Ca-DTPA acts as an extracellular decorporative agent, chelating extracellular Co²⁺ and thereby reducing its intracellular uptake. ajsuccr.org This mechanism is vital as intracellular cobalt accumulation can lead to DNA damage. ajsuccr.org

Transuranic Element Decorporation: Animal studies have shown that DTPA treatment, particularly when administered promptly after internal contamination, significantly reduces the deposition of transuranic elements like plutonium in organs such as the liver and skeleton. researchgate.netfda.gov For example, in rodents contaminated with plutonium and americium, DTPA inhalation therapy reduced lung deposits and systemic deposition. fda.gov The effectiveness of DTPA is greatest when the radiocontaminant is still circulating or in interstitial fluids. irpa.netresearchgate.netrxlist.com

Table 1: Comparative Efficacy of Ca-DTPA and Zn-DTPA in Animal Models

| Metal Ion | Treatment | Route of Administration | Effect on Lung Deposit | Effect on Liver/Skeleton Deposit | Reference |

| Plutonium, Americium | Ca-DTPA | Inhalation | Reduced to 1-2% of untreated animals | Reduced by half | fda.gov |

| Plutonium, Americium | Zn-DTPA | Inhalation | Reduced to 1-2% of untreated animals | Reduced by half | fda.gov |

| Plutonium | Ca-DTPA | Intravenous | ~10-fold higher elimination rate than Zn-DTPA (when treated within 1 hour) | N/A | fda.gov |

| Plutonium | Zn-DTPA | Intravenous | N/A | N/A | fda.gov |

Molecular Modeling and Computational Chemistry of Metal-Pentetate Interactions

Computational methods provide valuable insights into the binding mechanisms, electronic structures, and stability of metal-DTPA complexes.

Quantum chemical calculations, such as Density Functional Theory (DFT), can elucidate the electronic structure and bonding interactions between DTPA and various metal ions. These studies help to understand the nature of the coordinate bonds formed, the charge distribution within the complex, and the factors contributing to the high stability of these chelates. google.com Such calculations can predict the strength of metal-DTPA interactions and the preferred coordination geometries.

Molecular dynamics (MD) simulations are employed to model the dynamic processes of chelate formation and assess the stability of metal-DTPA complexes over time. These simulations can provide information on the conformational changes of the DTPA molecule during chelation, the kinetics of complex formation, and the dissociation constants of the chelates under physiological conditions. patsnap.commhmedical.comnih.gov By simulating the interactions at an atomic level, researchers can gain a deeper understanding of how DTPA effectively sequesters metal ions and prevents their biological activity.

Synthetic Methodologies and Derivative Development in Pentetate Trisodium Research

Established Synthetic Routes for Diethylenetriaminepentaacetic Acid (DTPA)

The industrial production of Diethylenetriaminepentaacetic Acid (DTPA) primarily relies on two established methods: the chloroacetic acid method and the sodium cyanide method.

The sodium cyanide method represents an alternative synthetic route. patsnap.com Although less commonly detailed in recent literature, this method historically provided another pathway to DTPA synthesis.

More recently, novel synthetic approaches have been developed. One such method is a convergent synthesis strategy that utilizes Nα-benzyloxycarbonyl-2,3-diaminopropionic acid as the starting material to construct a functionalized triamine core, which then serves as a template for assembling the final DTPA derivative. nih.govacs.org This de novo synthesis offers a fully organic scheme for producing new bifunctional DTPA derivatives. nih.govacs.org

| Synthetic Route | Key Reactants | Advantages | Disadvantages |

| Chloroacetic Acid Method | Diethylenetriamine, Chloroacetic Acid, Sodium Hydroxide | Relatively simple process | Production of sodium chloride by-product, potential for chloroacetic acid hydrolysis |

| Sodium Cyanide Method | Diethylenetriamine, Sodium Cyanide | Alternative to chloroacetic acid method | Details less prevalent in recent literature |

| Convergent Synthesis | Nα-benzyloxycarbonyl-2,3-diaminopropionic acid | Fully organic scheme, produces new bifunctional derivatives | More complex multi-step synthesis |

Synthesis and Purity Characterization of Pentetate Calcium Trisodium (B8492382) and Pentetate Zinc Trisodium

The synthesis of specific salt forms of pentetate, such as the calcium trisodium and zinc trisodium salts, is critical for their applications.

Pentetate Calcium Trisodium (Ca-DTPA) is the trisodium salt form of calcium diethylene triamine pentaacetate. nih.govdrugbank.com Its synthesis involves the reaction of pentetic acid with a calcium source, typically calcium carbonate, and sodium hydroxide in water for injection. fda.govdrugs.com The pH of the resulting solution is adjusted with sodium hydroxide. fda.govdrugs.com Ca-DTPA is a chelating agent that can exchange its calcium ion for a metal with a higher binding affinity. nih.govfda.gov It is supplied as a sterile, clear, colorless, hyperosmolar solution for administration. fda.govdrugs.com

Pentetate Zinc Trisodium (Zn-DTPA) is the trisodium salt of zinc diethylenetriaminepentaacetate. nih.govorau.gov A standard preparation method involves reacting an aqueous solution of pentasodium diethylenetriaminepentaacetate with a zinc salt, such as zinc chloride or zinc oxide. google.com An alternative synthesis reacts diethylenetriaminepentaacetic acid directly with zinc oxide or another zinc salt in water. google.com The final product, with the molecular formula Na₃ZnC₁₄H₁₈N₃O₁₀, is a clear, colorless, hyperosmolar solution. nih.govorau.gov Purity and characterization are essential, especially for pharmaceutical applications, to ensure the correct stoichiometry and absence of impurities.

| Compound | Molecular Formula | Molecular Weight | Key Synthesis Reactants |

| Pentetate Calcium Trisodium | Na₃CaC₁₄H₁₈N₃O₁₀ | 497.4 Daltons fda.gov | Pentetic Acid, Calcium Carbonate, Sodium Hydroxide fda.govdrugs.com |

| Pentetate Zinc Trisodium | Na₃ZnC₁₄H₁₈N₃O₁₀ | 522.7 Daltons nih.govorau.gov | Pentasodium DTPA and Zinc Chloride/Oxide, or DTPA and Zinc Oxide google.com |

Design and Synthesis of Modified DTPA Ligands for Targeted Chelation

The modification of the DTPA molecule allows for the development of derivatives with enhanced properties for specific applications, such as targeted drug delivery and medical imaging. cd-bioparticles.net By altering the DTPA structure, researchers can improve characteristics like solubility, stability, and biological compatibility. cd-bioparticles.net

One approach involves creating bifunctional chelating agents. For instance, new DTPA ligands have been synthesized containing a 4-isothiocyanatobenzyl group (pSCNBz) on the carbon backbone, which allows for linkage to immunoproteins for applications in radioimmunotherapy. nih.gov Further modifications, such as the strategic incorporation of methyl groups onto the ligand backbone, are intended to sterically hinder the release of the chelated radiometal. nih.gov

The modification of functional groups on the DTPA ligand has a significant impact on its metal-binding properties. Replacing the carboxylate coordinating groups with coordinating amide oxygens, for example, can create bis(amide) derivatives of DTPA. osti.gov This modification has been shown to maintain a significant portion of the stability of the gadolinium (Gd³⁺) complex while increasing the relative selectivity for Gd³⁺ over biologically prevalent cations like calcium (Ca²⁺). osti.gov

Studies have quantified the contribution of these amide functional groups to the stability of the complex. It was found that each amide group contributes significantly to the stability of the gadolinium complex but offers little to no enhancement for calcium complexation, which explains the increased selectivity of these bis(amide) ligands. osti.govacs.org Functional groups also play a crucial role in the binding affinity of drugs to plasma proteins, which affects their distribution and availability at target sites. reachemchemicals.com

The development of DTPA derivatives with altered selectivity and affinity is a key area of research. As mentioned, the synthesis of bis(amide) derivatives of DTPA leads to a higher selectivity for Gd³⁺ over Ca²⁺. osti.gov Another strategy involves synthesizing DTPA-amide and ester derivatives to modulate the stability constants with specific metal ions like Gd³⁺. nih.gov

Researchers have also synthesized lipophilic gadolinium DTPA complexes by incorporating long alkyl chains. nih.gov These modifications can influence properties like self-aggregation and stability against transmetallation by other ions, such as zinc. nih.gov For instance, a derivative, Gd⋅(4-(carboxyundecylisothiourea-Bz)DTPA), demonstrated a strong interaction with human serum albumin, highlighting how specific functional groups can mediate binding to biological macromolecules. nih.gov While most chelators, including DTPA, show a higher affinity for smaller, heavier lanthanide ions, the development of ligands with "reverse size selectivity" (a preference for larger metal ions) is a rare but important goal in chelation chemistry. nih.gov

Research into Prodrug Strategies for DTPA Delivery (e.g., Penta-ethyl Ester Prodrugs)

A significant limitation of DTPA is its poor oral bioavailability due to its hydrophilic nature. nih.govresearchgate.net To overcome this, prodrug strategies are being investigated. A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. nih.govmdpi.com A common strategy for improving the passive permeability of a drug is to covalently bind it to lipophilic groups, such as esters. nih.govmdpi.com

The penta-ethyl ester of DTPA (C2E5) is a prominent example of a prodrug designed to enhance the oral delivery of DTPA. nih.govresearchgate.net This esterified form is more lipophilic, allowing for better absorption from the gastrointestinal tract. google.com Once absorbed, it is expected to be hydrolyzed by esterases in the body to release the active DTPA chelating agent. google.com

Pharmacokinetic studies in rats with orally administered [¹⁴C]DTPA penta-ethyl ester showed a sustained plasma concentration profile compared to intravenously administered DTPA. nih.govresearchgate.net Research has also focused on formulating this oily liquid prodrug into a solid dosage form. Solid dispersions of the DTPA penta-ethyl ester have been successfully prepared using excipients like polyvinylpyrrolidone (PVP) and Eudragit® RL PO, which can improve the stability and handling of the prodrug. nih.gov

Crystallographic Studies and Polymorphism of Pentetate Trisodium Salts

The solid-state properties of pentetate salts are crucial for their formulation and stability, particularly for oral dosage forms. Research has been conducted into the crystalline forms of these compounds.

For Pentetate Zinc Trisodium , crystalline forms have been developed and characterized. google.com These crystalline structures offer advantages over the amorphous forms known from prior art, which tend to be hygroscopic and can deliquesce upon exposure to air humidity. google.com The crystalline forms exhibit lower hygroscopicity, remaining in a solid state even after prolonged storage at 65% air humidity, which is a significant benefit for handling and formulation. google.com

Polymorphism , the ability of a solid material to exist in multiple crystalline forms, has also been observed in DTPA derivatives. For example, a DTPA di-ethyl ester prodrug has been shown to exist in at least two polymorphic forms, designated as Form I and Form II. google.com These different polymorphs can exhibit distinct physical properties, such as different melting points, which can influence their bioavailability and formulation characteristics. google.com

Applications of Pentetate Trisodium in Environmental and Industrial Research

Environmental Remediation Strategies Utilizing DTPA Chelators

The capacity of DTPA to bind with heavy metal ions has led to extensive research into its use for environmental cleanup. By forming water-soluble complexes with toxic metals, DTPA can facilitate their removal from contaminated matrices such as soil and water.

Research on Metal Extraction from Contaminated Soils

Soil contamination with heavy metals is a significant environmental concern. Research has demonstrated that DTPA is an effective chelating agent for extracting these metals from soil. Studies have shown that DTPA can solubilize various heavy metals, including lead (Pb), copper (Cu), cadmium (Cd), and chromium (Cr), from contaminated soils. isca.me The efficiency of metal extraction is influenced by factors such as the concentration of the DTPA solution, the pH of the soil, and the contact time. isca.menih.gov

One study compared the effectiveness of different chelating agents and found that DTPA was among the most effective for extracting aluminum (Al), iron (Fe), manganese (Mn), zinc (Zn), Cu, Cd, and nickel (Ni) from diverse soil types. osti.govdojindo.com Research has also explored the potential for phytoextraction, a process where plants are used to remove contaminants from the soil, enhanced by the application of chelating agents like DTPA. The addition of DTPA to the soil increases the bioavailability of heavy metals, allowing for greater uptake by plants. nih.gov For instance, in a study on lead and thallium contaminated soil, the application of DTPA significantly increased the uptake of lead by maize plants. nih.gov

Table 1: Comparative Extraction of Heavy Metals from Contaminated Soil using DTPA

| Metal | Concentration in Soil (ppm) | % Extracted by DTPA | Reference |

|---|---|---|---|

| Lead (Pb) | 1500 | 75% | nih.gov |

| Copper (Cu) | 250 | 68% | isca.me |

| Cadmium (Cd) | 50 | 82% | isca.me |

| Zinc (Zn) | 800 | 71% | osti.gov |

Investigating DTPA in Water Decontamination Processes

DTPA is also utilized in the decontamination of industrial wastewater containing heavy metals. nbinno.comthinkdochemicals.com By forming stable, soluble complexes, DTPA prevents the precipitation of metal hydroxides and facilitates their removal through various treatment processes. nbinno.com Research has shown that DTPA can effectively remove toxic metals from industrial effluents, contributing to environmental protection. thinkdochemicals.com

Furthermore, studies have investigated the oxidative transformation of DTPA-metal complexes in drinking water treatment processes, such as ozonation. nih.govtandfonline.com This research is crucial for understanding the fate of these complexes and ensuring the safety of drinking water. nih.gov

Role of DTPA in Non-Biological Industrial Chelation Processes

Beyond environmental remediation, DTPA plays a vital role in numerous non-biological industrial processes where the control of metal ions is critical. Its high stability constants with various metal ions make it a versatile chelating agent in industries such as textile processing, pulp and paper manufacturing, and agriculture. shivchem.compatsnap.com In these applications, DTPA prevents the adverse effects of metal ions, such as the catalysis of undesirable chemical reactions, discoloration of products, and formation of scale deposits. shivchem.comnbinno.com

In the pulp and paper industry, for example, DTPA is used to chelate metal ions that can decompose bleaching agents. In agriculture, DTPA-chelated micronutrients are used in fertilizers to enhance their availability to plants. patsnap.com

Research Applications of DTPA and its Derivatives in Imaging and Diagnostic Agent Development

The strong chelating properties of DTPA have been extensively exploited in the medical field, particularly in the development of imaging and diagnostic agents. thinkdochemicals.com DTPA and its derivatives are used to form stable complexes with paramagnetic or radioactive metal ions, which can then be used as contrast agents in Magnetic Resonance Imaging (MRI) or as radiopharmaceuticals for diagnostic imaging. thinkdochemicals.comrsc.org

For example, a derivative of DTPA complexed with gadolinium (Gd-DTPA) is a widely used MRI contrast agent. rsc.org Research is ongoing to develop novel DTPA derivatives with improved properties, such as enhanced stability and targeted delivery to specific tissues or organs. nih.govnih.gov One study reported on an amphiphilic DTPA multimer that acts as a high-performance MRI blood pool contrast agent. nih.gov Another study investigated an albumin-binding DTPA derivative for imaging endogenous albumin accumulation in tumors. nih.gov

Academic Studies on the Environmental Fate and Degradation of DTPA

The widespread use of DTPA has prompted academic studies into its environmental fate and degradation. While DTPA is effective in its applications, its persistence in the environment is a concern. uj.ac.zanih.gov Research has shown that DTPA is not readily biodegradable, which can lead to its accumulation in aquatic environments. uj.ac.zanih.govnih.gov

Studies have investigated various degradation pathways for DTPA, including photochemical degradation. The photodegradation of the iron(III)-DTPA complex has been shown to be a significant removal pathway in sunlit surface waters. nih.gov However, the degradation products of DTPA can also be persistent organic pollutants. uj.ac.za Therefore, ongoing research aims to understand the long-term environmental impact of DTPA and to develop more biodegradable alternatives. nih.gov The persistence of DTPA and its potential to mobilize heavy metals in the environment highlight the need for responsible use and management of this important chelating agent. nih.gov

Spectroscopic Analysis of Metal-DTPA Complexes

Spectroscopic methods are crucial for understanding the coordination environment, electronic structure, and structural integrity of metal-DTPA complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

NMR spectroscopy provides detailed information about the molecular structure and dynamics of DTPA and its metal complexes. For paramagnetic metal ions, paramagnetic NMR can be particularly informative, allowing for the determination of complex stoichiometry and structural insights, even in the presence of short nuclear correlation times and hyperfine shifts vu.ltjeol.comunipa.it. By varying the metal-to-ligand ratio, NMR can help assign resonance assignments and distinguish between different complex stoichiometries, such as 1:1 and 1:2 coordination vu.lt. The chemical shifts and peak broadening observed in NMR spectra are sensitive to the electronic environment around the nucleus, providing clues about the coordination mode and the nature of the metal-ligand bonds unipa.it. For instance, studies on lanthanide-DTPA complexes suggest that NMR shifts can indicate isostructural coordination across the series, although experimental errors can sometimes influence these observations nii.ac.jp.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Coordination Environment

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying functional groups and probing the coordination environment within metal-DTPA complexes. The characteristic vibrational frequencies of the carboxylate groups (C=O and C-O stretching) in DTPA are sensitive to metal binding. Shifts in these bands, particularly the asymmetric and symmetric stretching vibrations, indicate the involvement of these groups in coordination. The absence of bands associated with protonated carboxylate groups confirms the deprotonated state of the ligand upon complexation rsc.org. The presence of coordinated water molecules can also be identified through characteristic IR bands rsc.org. IR spectroscopy has been used to study the coordination geometry of various metal complexes, providing evidence for bidentate or monodentate coordination modes of ligands researchgate.netijates.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used to study electronic transitions within molecules, particularly those involving d-d transitions in transition metal complexes and charge transfer (CT) bands libretexts.orgubbcluj.robath.ac.ukslideshare.netethz.ch. DTPA itself does not possess strong chromophores, so its metal complexes are often analyzed after complexation with transition metal ions like Cu(II) or Fe(III) to enhance UV detection researchgate.netnih.govnih.gov. These metal-DTPA complexes exhibit characteristic absorption bands in the UV-Vis region, which can provide information about the electronic structure and coordination environment. For lanthanide complexes, absorption spectrophotometry, alongside luminescence spectroscopy, has been used to determine stability constants and study temperature effects on complexation acs.orgnih.gov.

X-ray Absorption Spectroscopy (XAS) for Metal Speciation

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique for determining the oxidation state, local geometry, and coordination environment of metal ions in complexes researchgate.netnih.govnih.gov. XAS is particularly useful for studying metal speciation in complex matrices, such as biological systems or environmental samples, where other techniques might be less effective due to low concentrations or amorphous states of the complexes researchgate.netnih.gov. For instance, XAS studies have revealed that oxygen ligands (like carboxylates) play a significant role in the coordination of toxic metals within biological biomass nih.gov. The combination of XAS with other speciation methods like NMR and computational modeling can provide comprehensive insights into the structure and bonding properties of actinide and lanthanide complexes with DTPA kit.edu.

Chromatographic Separation and Quantification Methods for DTPA and its Chelates

Chromatographic techniques are essential for separating, identifying, and quantifying DTPA and its metal complexes in various matrices.

High-Performance Liquid Chromatography (HPLC): Ion-pairing reversed-phase HPLC methods have been successfully developed for the determination of DTPA and its metal complexes researchgate.netnih.govnih.govchromatographyonline.comresearchgate.net. Since DTPA lacks inherent chromophores, complexation with transition metal ions (e.g., Fe³⁺ for DTPA) is employed to enable UV detection researchgate.netnih.govnih.gov. These methods allow for sensitive and selective quantification, often achieving low detection limits, such as 0.38 μM for DTPA-Fe³⁺ complexes researchgate.net. HPLC methods can separate DTPA complexes from other formulation components and even from active drug substances in pharmaceutical preparations researchgate.netnih.gov.

Ion Chromatography (IC): Ion chromatography, including ion-suppression and ion-pair chromatography, is effective for the simultaneous separation and quantification of DTPA and other aminopolycarboxylic acids like NTA, EDTA, and CDTA chromatographyonline.comiaea.org. These methods can achieve separation in under 30 minutes with low quantification limits, often in the range of 0.18–0.45 µmole/L chromatographyonline.comiaea.org. IC, especially when coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), is valuable for the sensitive detection and speciation of metal-chelator complexes, allowing for the identification of various chelators and their metal complexes based on charge and retention times nih.gov.

Mass Spectrometry in Determining Chelate Stoichiometry and Fragmentation Patterns

Mass spectrometry (MS) is a powerful tool for determining the molecular weight, stoichiometry, and structural features of DTPA complexes. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for analyzing coordination complexes, providing information on the mass-to-charge ratio, isotope patterns, and fragmentation patterns researchgate.netresearchgate.netuvic.cagla.ac.uknih.govwiley.comresearchgate.net.

Stoichiometry Determination: MS can directly determine the stoichiometry of metal-DTPA complexes by identifying the intact complex ions and their fragments researchgate.netresearchgate.netnih.govwiley.com. Native MS, combined with top-down fragmentation, allows for the simultaneous determination of complex stoichiometry and the identification of component proteoforms and co-factors nih.gov.

Fragmentation Patterns: The fragmentation patterns of DTPA-metal complexes under various activation conditions (e.g., collision-induced dissociation, UV photodissociation) provide structural insights. These patterns can reveal characteristic fragmentations related to the metal, ligand, and their bonding researchgate.netuvic.caresearchgate.netnsf.govslideshare.net. For example, trends in the elimination of specific residues or the capture of water molecules during activation can correlate with the metal's identity and position in the periodic table researchgate.net. Analyzing these fragmentation pathways helps in unambiguously identifying the elemental compositions of fragment ions and understanding the stability of the complexes researchgate.netresearchgate.netnsf.gov.

Calorimetric Methods for Quantifying Binding Thermodynamics

Calorimetric methods, particularly Isothermal Titration Calorimetry (ITC), are indispensable for quantifying the thermodynamic parameters of metal-DTPA binding interactions. ITC directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of binding constants (K), reaction stoichiometry (n), enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) in a single experiment nih.govwikipedia.orgmalvernpanalytical.comresearchgate.netnih.gov.

Challenges and Considerations: When using ITC for metal ion binding, it is crucial to account for potential competing reactions such as precipitation, hydrolysis, and buffer interactions nih.govresearchgate.net. Stabilization of the metal ion as a well-characterized complex with a buffer or ligand can help suppress undesired solution chemistry, but it requires knowledge of the metal complex's formation thermodynamics researchgate.netnih.gov.

Electrochemical Techniques for Studying Redox Properties of Metal Dtpa Complexes

The investigation of redox properties of metal complexes with diethylenetriaminepentaacetic acid (DTPA), the chelating agent in pentetate trisodium (B8492382), is crucial for understanding their behavior in various chemical, biological, and industrial applications, such as redox flow batteries, catalysis, and as contrast agents. Electrochemical techniques, particularly voltammetry, provide powerful tools to probe the electron transfer processes, redox potentials, and kinetics of these metal-DTPA systems.

Electrochemical Techniques Employed

Several electrochemical methods are commonly utilized to study the redox behavior of metal-DTPA complexes:

Cyclic Voltammetry (CV): This technique involves sweeping the potential of a working electrode linearly between two limits and measuring the resulting current. CV is invaluable for determining the formal redox potentials (E°'), the reversibility of electron transfer, and the kinetics of the redox processes. The peak separation (ΔEp) in a reversible system is theoretically 59 mV per electron transferred at 25°C, while deviations indicate kinetic limitations or coupled chemical reactions scribd.comajrconline.orgnih.govnih.gov. The ratio of anodic to cathodic peak currents (ipa/ipc) also provides insight into the reversibility researchgate.net.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These techniques offer enhanced sensitivity and resolution compared to CV, making them suitable for detecting redox processes of low concentration species or those with complex mechanisms. They are particularly useful for studying redox reactions coupled with adsorption phenomena ajrconline.org.

Potentiometric Titration: This method, often coupled with spectroscopy, can be used to determine midpoint potentials of redox centers, especially when coupled with a known reducing agent like Eu(II)–DTPA nih.gov.

Research Findings on Metal-DTPA Complexes

DTPA, as a hexadentate ligand, forms stable complexes with a wide range of metal ions, significantly influencing their redox potentials and electrochemical behavior.

Iron (Fe) Complexes: Studies on Fe-DTPA complexes, particularly for applications in redox flow batteries, have reported redox potentials for the Fe(III)/Fe(II) couple. For instance, Fe(III)-DTPA has been shown to have a redox potential range of 0.029 V to 0.120 V versus SHE across pH ranges of 4 to 10, indicating a stable Fe(III) complex lancs.ac.uk. In other contexts, Fe(EDTA) has a reported redox potential of 300 mV versus NHE, and Fe-DTPA complexes have been investigated for MRI contrast agents, with their redox potentials being a critical factor in their biological stability and performance nih.gov.

Cerium (Ce) Complexes: Ce-DTPA complexes have been extensively studied for their potential in redox flow batteries. Cyclic voltammetry and EIS have revealed that Ce(IV)-DTPA exhibits favorable properties such as higher peak potential, better reversibility, and higher peak current compared to Cr-DTPA and V-DTPA complexes researchgate.netresearchgate.net. The Ce(IV)-DTPA complex has been identified as a promising candidate for RFB applications due to its electrochemical kinetics, including a rate constant and diffusion coefficient that satisfy RFB requirements researchgate.net.

Vanadium (V) Complexes: V-DTPA complexes have also been investigated for redox flow battery applications. Electrochemical studies using CV and EIS have characterized their kinetics, with reported values for rate constant and diffusion coefficient researchgate.net. More recently, V-DTPA complexes have been tailored to achieve a highly soluble electrolyte with a reducing potential of −1.2 V versus Ag/AgCl, demonstrating their utility in flow batteries operating at near-neutral pH acs.org.

Manganese (Mn) Complexes: The Mn(II/III) redox potential in Mn-DTPA complexes is a subject of study, particularly for MRI contrast agents. Electrochemical characterization via cyclic voltammetry has been used to tune this potential, with reported values for Mn(II/III) redox potential ranging from 0.27 to 0.57 V, tunable through ligand modifications acs.org.

Europium (Eu) Complexes: The redox behavior of Eu(III)/Eu(II) complexes with DTPA has been investigated. The Eu(II)-DTPA complex exhibits a more negative redox potential (E₁/₂ = −1.34 V vs calomel (B162337) electrode) compared to the free Eu²⁺(aq) ion (E₁/₂ = −0.61 V vs calomel electrode), indicating that DTPA stabilizes the reduced Eu(II) state acs.org. These complexes have also been used as reducing agents in potentiometric titrations to determine the redox potentials of other low-potential redox centers, such as corrinoid cofactors nih.gov.

Copper (Cu) Complexes: Copper-DTPA complexes have been studied, though less extensively than other metals in the context of redox properties. Generally, copper complexes with various ligands exhibit quasi-reversible Cu(II)/Cu(I) redox couples ajrconline.orgnih.govresearchgate.netbendola.com. For instance, Cu(II) complexes with phenanthroline derivatives show Cu²⁺/⁺ redox waves between 200 and 1200 mV (vs NHE), depending on ligand substitution nih.gov.

Cobalt (Co) Complexes: Cobalt complexes with DTPA are also explored, though specific redox potential data for Co-DTPA in the context of the prompt's focus is less prominent in the initial search results compared to other metals. However, cobalt complexes in general, such as Co(II) complexes with diimine ligands, exhibit redox activity that can be studied by cyclic voltammetry nih.govrsc.org. For example, Co(II) complexes can undergo one-electron reduction to Co(I) species rsc.org.

Data Table: Electrochemical Redox Potentials of Selected Metal-DTPA Complexes

| Metal Ion | Complex Form | Electrochemical Technique | Redox Potential (vs. SHE/NHE/Ag/AgCl) | Conditions (pH, Solvent) | Reference |

| Fe | Fe(III)-DTPA | Voltammetry | +0.029 to +0.120 V | pH 4-10 | lancs.ac.uk |

| Ce | Ce(IV)-DTPA | Cyclic Voltammetry | Not explicitly stated, but shows high peak potential | Not explicitly stated | researchgate.netresearchgate.net |

| V | V-DTPA | Cyclic Voltammetry | -1.2 V (vs. Ag/AgCl) | Near neutral pH | acs.org |

| Mn | Mn(II/III)-DTPA | Cyclic Voltammetry | +0.27 to +0.57 V | Not explicitly stated | acs.org |

| Eu | Eu(II)-DTPA | Voltammetry | -1.34 V (vs. calomel electrode) | Aqueous solution | acs.org |

| Eu | Eu(III)-DTPA | Voltammetry | -0.61 V (vs. calomel electrode) | Aqueous solution | acs.org |

| Cu | Cu(II/I) | Cyclic Voltammetry | +0.20 to +1.20 V (vs. NHE) | Aqueous solution | nih.gov |

Note: Potentials are reported as found in the literature and may vary based on experimental conditions and reference electrodes.

Compound List:

Pentetate trisodium (DTPA)

Diethylenetriaminepentaacetic acid (DTPA)

Iron (Fe)

Cerium (Ce)

Vanadium (V)

Manganese (Mn)

Europium (Eu)

Copper (Cu)

Cobalt (Co)

Chromium (Cr)

Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

Mercury (Hg)

Methylmercury (CH₃Hg)

Vanadium(V)

Vanadium(IV)

Chromium(III)

Chromium(VI)

Cobalt(II)

Cobalt(III)

Cobalt(I)

Europium(II)

Europium(III)

Manganese(II)

Manganese(III)

Manganese(IV)

Copper(I)

Copper(II)

Iron(II)

Iron(III)

Cerium(III)

Cerium(IV)

Titanium(III)

Titanium(IV)

Hydrogen (H)

Chloride (Cl)

Sulfate (SO₄)

Nitrate (NO₃)

Perchlorate (ClO₄)

Acetate (CH₃COO)

Ammonium (NH₄)

Citrate

Triethanolamine

Glutamate

Ascorbate

Peroxide (H₂O₂)

Dopamine (DA)

Calcium Phosphate (CaP)

m-Aminobenzoic acid (MABA)

Corrinoid cofactor

Hydroxocobalamin

ATP

Future Directions and Emerging Research Avenues for Pentetate Trisodium

Innovations in Ligand Design for Enhanced Metal Specificity and Efficiency

The core strength of pentetate trisodium (B8492382) lies in the chelating power of the DTPA ligand. Future research is heavily focused on modifying the DTPA structure to create analogues with superior metal specificity, stability, and efficacy. The goal is to develop chelators that can more effectively target specific toxic metals or radioisotopes with minimal impact on essential endogenous metal ions.

Researchers are exploring the synthesis of new DTPA-like tags, such as 4PS-PyDTPA and 4PS-6M-PyDTPA, which can be attached to proteins and form stable complexes with lanthanide ions for use in paramagnetic NMR spectroscopy. nih.gov These new tags offer tunable binding affinities and rigidity, which are crucial for high-quality structural and dynamic analysis of proteins. nih.gov

Furthermore, the development of alternative chelators provides insights into overcoming the limitations of DTPA, particularly for large metal ions. For instance, macrocyclic ligands like macropa have been shown to be highly effective for chelating large radiometals such as actinium-225, which are of interest for targeted alpha therapy in oncology. nih.gov Modifications of these macrocyclic structures, such as py-macrodipa, have demonstrated enhanced thermodynamic stability in their metal complexes compared to earlier versions. nih.gov While DTPA is an acyclic chelator, the principles learned from designing these rigid, pre-organized macrocyclic structures can inform the future design of next-generation acyclic ligands that offer faster binding kinetics while maintaining high stability. researchgate.net

The table below summarizes key research findings on innovative ligand designs inspired by or intended to improve upon DTPA's chelation properties.

| Ligand/Tag | Modification/Type | Key Research Finding | Potential Advantage Over Standard DTPA |

| 4PS-PyDTPA / 4PS-6M-PyDTPA | DTPA-like, with a pyridine (B92270) group | Forms rigid, stable complexes with lanthanide ions; suitable for in-situ protein NMR analysis. nih.gov | Enhanced rigidity and stability for specific analytical applications. |

| Macropa | Macrocyclic ligand | Effective chelator for large radiometals like Ac-225 and La-132/135. nih.gov | Superior stability for large metal ions used in nuclear medicine. |

| py-macrodipa | Modified macrocyclic ligand | Exhibits enhanced thermodynamic stability for its Lanthanide(III) complexes. nih.gov | Improved complex stability for both large and small metal ions. |

| DOTA | Macrocyclic ligand | Forms extremely stable complexes with metals like Gadolinium and is used in MRI contrast agents and mass cytometry. biomers.netnih.govnih.gov | Higher in vivo stability compared to acyclic chelators like DTPA. researchgate.net |

These innovations aim to create a new generation of chelators with precisely tailored properties for advanced medical diagnostics, therapeutics, and biochemical analysis.

Exploration of Novel Delivery Systems for DTPA-Based Chelators

A significant limitation of DTPA is its rapid excretion from the body and its poor ability to cross cell membranes. carleton.caallenpress.com This restricts its effectiveness in removing intracellularly-bound metals. Consequently, a major area of emerging research is the development of novel delivery systems to prolong the circulation time of DTPA and enhance its intracellular uptake.

Liposomes, which are microscopic spherical vesicles made of a lipid bilayer, are a primary focus for DTPA encapsulation. allenpress.comallenpress.com Studies have shown that liposomal DTPA formulations can significantly improve the decorporation of plutonium from tissues. allenpress.combio-conferences.org Different liposomal strategies are being investigated:

Encapsulation: DTPA is contained within the aqueous core of the liposome (B1194612) (Lipo[DTPA]). allenpress.com

Surface Grafting: DTPA molecules are attached to the outer surface of the liposome, often via polyethylene (B3416737) glycol (PEG) chains (Lipo-PEG-DTPA). allenpress.com

PEG-Coated Encapsulation: DTPA is encapsulated inside a liposome that is also coated with PEG to improve circulation time (Lipo[DTPA]-PEG). allenpress.com

Research has demonstrated that liposomal delivery retains DTPA in tissues for longer periods compared to the free form, enhancing its ability to mobilize deposited metals. allenpress.com

Nanoparticles represent another promising frontier for DTPA delivery. Various nanoparticle systems are being explored to achieve extended release and targeted delivery. carleton.ca Examples include:

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: Zn-DTPA has been encapsulated in these biodegradable polymers. carleton.ca

Titanium dioxide (TiO2) nanoparticles: DTPA has been loaded onto PEG-functionalized TiO2 nanoparticles. carleton.ca

Dendrimers: DTPA has been conjugated with nanosized dendrimers to increase intracellular uptake for potential use in conditions like Wilson's disease. researchgate.net

Lipid Nanoparticles: High-density integration of a DTPA-lipid conjugate (Gd-DTPA-BSA) into lipid nanoparticles has been shown to significantly prolong blood circulation and enhance tumor accumulation for MRI applications. acs.org

The table below details findings from studies on these novel delivery systems.

| Delivery System | DTPA Form | Key Research Finding | Reference |

| Liposomes (Lipo[DTPA]) | Na3Ca-DTPA | Encapsulation within liposomes enhances the removal of plutonium from the liver and spleen compared to free DTPA. bio-conferences.org | allenpress.combio-conferences.org |

| PEG-Coated Liposomes (Lipo-PEG-DTPA) | DTPA | DTPA-grafted liposomes were designed to combine immediate and long-term presence within extracellular compartments. allenpress.com | allenpress.com |

| PLGA Nanoparticles | Zn-DTPA | Tested for the extended in-vitro release of DTPA for decorporation of radioactive contaminants. carleton.ca | carleton.ca |

| Dendrimer Conjugate | DTPA-Dendrimer G2 | Showed good effectiveness in decreasing intracellular copper levels in an in-vitro model of Wilson's disease. researchgate.net | researchgate.net |

| Lipid Nanoparticles | Gd-DTPA-BSA | Demonstrated a prolonged circulation half-life (13.6 h) and high tumor accumulation in mouse models. acs.org | acs.org |

These advanced delivery platforms have the potential to overcome the pharmacokinetic challenges of DTPA, expanding its therapeutic window and efficacy.

Expanded Applications of DTPA in Material Science and Nanotechnology

The powerful chelating ability of DTPA is being harnessed in material science and nanotechnology to create functionalized surfaces and novel nanomaterials for a variety of applications, particularly in the biomedical field.

One of the most prominent uses is in the development of contrast agents for Magnetic Resonance Imaging (MRI). By chelating gadolinium (Gd), a paramagnetic metal ion, Gd-DTPA becomes a clinically significant contrast agent. biomers.net Research is now focused on incorporating Gd-DTPA into nanostructures to improve its performance. For example, Gd-DTPA has been:

Encapsulated in liposomes: This creates blood pool contrast agents, with relaxivity affected by vesicle size and composition. liposomes.canih.gov

Covalently grafted onto the surface of biodegradable PLGA nanospheres: This localizes the gadolinium chelates on the particle surface, allowing for effective interaction with water protons and resulting in high relaxivity. nih.gov

Functionalized onto gold nanoparticles: Gold nanoparticles coated with a Gd-DTPA conjugate have been synthesized as a potential multimodal agent for both CT and MR imaging. nih.gov

Beyond imaging, DTPA is used for the surface modification of materials to impart specific properties. Chelating ligands like DTPA have been conjugated with silica (B1680970) gel to create adsorbents for heavy metals like chromium from aqueous solutions. researchgate.net In another application, DTPA has been immobilized on iron oxide nanoparticles, along with other compounds, for potential use in neutron capture therapy for cancer. mdpi.com The ability of DTPA to prevent the precipitation of certain metal salts is also being studied to inhibit scale formation on metal surfaces in industrial heat transfer systems. researchgate.net

| Application Area | Material/System | Role of DTPA | Key Research Finding |

| MRI Contrast Agents | PLGA Nanospheres | Surface-grafted Gd-DTPA | Creates particulate contrast agents with high T1 relaxivities, comparing favorably with commercial agents. nih.gov |

| MRI Contrast Agents | Liposomes | Encapsulated Gd-DTPA | Functions as an effective relaxation agent; smaller vesicles exhibit greater relaxivity. liposomes.ca |

| Multimodal Imaging | Gold Nanoparticles | Gd-DTPA conjugate coating | Creates a T1 multimodal CT/MR contrast agent with macrophage-specific properties. nih.gov |

| Cancer Therapy | Iron Oxide Nanoparticles | Immobilized Gd-DTPA complex | Developed as a potential dual agent (containing Boron and Gadolinium) for neutron capture therapy. mdpi.com |

| Environmental Remediation | Silica Gel | Covalently conjugated DTPA | Acts as an effective adsorbent for removing chromium from aqueous solutions. researchgate.net |

| Industrial Scale Inhibition | Copper & Aluminum Surfaces | Additive in aqueous solution | Inhibits the deposition of calcium carbonate scale. researchgate.net |

These examples highlight the versatility of DTPA chemistry in creating advanced materials with tailored functions for medicine, environmental science, and industry.

Investigations into the Biodegradation and Environmental Impact of DTPA Analogues

While highly effective as a chelator, DTPA is known for its persistence in the environment and low biodegradability. nih.govnih.gov This has prompted significant research into its environmental fate and the development of strategies to mitigate its impact. Studies have confirmed that DTPA is largely resistant to biodegradation in conventional wastewater treatment plants. nih.govresearchgate.net

However, research has shown that the iron(III) complex of DTPA (Fe(III)-DTPA) is highly susceptible to photochemical degradation, especially in the presence of sunlight. nih.gov The photochemical half-life of Fe(III)-DTPA in humic lake water during the summer can be less than an hour. nih.gov This degradation process, however, does not lead to complete mineralization of the compound but breaks it down into smaller molecules. nih.gov Identified photodegradation products include diethylenetriaminetetraacetic acid, diethylenetriaminetriacetic acid, and ethylenediaminetriacetic acid, among others. nih.gov

Given the persistence of DTPA, research is exploring alternative chelating agents that are more readily biodegradable. nih.gov Compounds such as l-aspartic acid N,N-diacetic acid (ASDA) and glutamic acid diacetic acid (GLDA) are being developed as "green" alternatives to EDTA and DTPA for certain applications. nih.gov

Another avenue of investigation is the pre-treatment of industrial effluents containing DTPA to enhance its biodegradability. Electrochemical treatment has been shown to effectively fragment the DTPA molecule, making the resulting compounds more susceptible to biological degradation. researchgate.net One study demonstrated that a combined electrochemical and biological treatment could remove over 95% of DTPA from a solution. researchgate.net

| Research Focus | Key Finding | Implication |

| Biodegradability | DTPA is persistent and shows low biodegradability in standard tests. nih.gov | Contributes to the chemical load in aquatic environments. nih.gov |

| Photodegradation | The Fe(III)-DTPA complex is photolabile and degrades rapidly in sunlight. nih.gov | Photodegradation is a significant environmental fate pathway for iron-complexed DTPA. researchgate.net |

| Degradation Products | Photodegradation results in smaller aminopolycarboxylic acids, not complete mineralization. nih.gov | The environmental impact of these daughter products requires further study. |

| Treatment Enhancement | Electrochemical pre-treatment can fragment DTPA, increasing its biodegradability. researchgate.net | Offers a potential method for treating industrial wastewater containing DTPA. |

| Biodegradable Analogues | New chelating agents like ASDA and GLDA are being developed as biodegradable replacements. nih.gov | A shift towards more environmentally friendly chelators for industrial applications. |

Understanding these processes is crucial for managing the environmental lifecycle of DTPA and for guiding the design of more environmentally benign chelating agents for the future.

Integration of DTPA Chemistry with "Omics" Technologies for Mechanistic Discoveries

The integration of classic chelation chemistry with modern "omics" technologies—such as genomics, proteomics, and metabolomics—represents a powerful new frontier for discovery. While direct studies combining DTPA with omics are still emerging, the potential applications are vast. Such an approach could provide unprecedented insight into the systemic effects of chelation therapy and the mechanisms of metal-induced toxicity.

For example, metabolomics could be used to comprehensively map the biochemical consequences of DTPA administration. Since DTPA can chelate essential trace metals like zinc and manganese, this can affect the activity of numerous metalloenzymes. researchgate.netirpa.net Studies have already shown that Ca-DTPA administration reduces serum zinc levels and the activity of zinc-dependent enzymes like alkaline phosphatase (AP). researchgate.net By applying metabolomics, researchers could analyze global changes in metabolic pathways downstream of these enzymes, providing a detailed picture of the physiological impact of essential metal depletion and helping to refine treatment protocols to minimize side effects.

Proteomics can be employed to identify the full spectrum of proteins that interact with DTPA-metal complexes or whose expression levels change in response to chelation therapy. This could reveal new protein targets involved in metal transport, storage, and detoxification.

In a related application, DTPA and its cousin, DOTA, are already being used to develop reagents for mass cytometry (CyTOF), a powerful single-cell analysis technique that uses metal-isotope-tagged antibodies instead of fluorophores. nih.gov In this "proteomics" application, chelators like DTPA are fundamental to the technology, enabling the stable labeling of antibodies with a wide range of metal tags for high-dimensional cellular profiling. nih.gov

Future research integrating these fields could lead to:

Biomarker Discovery: Identifying metabolic or proteomic biomarkers that predict a patient's response to chelation therapy or indicate early signs of toxicity.

Mechanistic Insights: Elucidating the precise molecular pathways disrupted by heavy metal poisoning and restored by DTPA treatment.

Personalized Medicine: Tailoring chelation strategies based on an individual's metabolic or genetic profile to maximize efficacy and minimize adverse effects.

The convergence of DTPA chemistry and omics technologies promises to deepen our understanding of metal homeostasis and toxicology, paving the way for more sophisticated and targeted therapeutic interventions.

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which pentetate trisodium (Ca-DTPA/Zn-DTPA) facilitates the elimination of transuranic radionuclides?

- Methodological Answer : Pentetate trisodium acts as a chelator, exchanging its calcium or zinc ion for radionuclides like plutonium, americium, or curium to form stable, water-soluble complexes excreted via glomerular filtration. Comparative studies in animal models (e.g., rodents and dogs) demonstrate that Ca-DTPA is more effective within the first 24 hours post-contamination due to higher metal-binding affinity, while Zn-DTPA is preferred thereafter to minimize trace metal depletion . Researchers should validate chelation efficacy using mass spectrometry or radiometric assays to quantify urinary excretion rates.

Q. How should experimental protocols be designed to compare the efficacy of Ca-DTPA and Zn-DTPA in acute vs. delayed contamination scenarios?

- Methodological Answer : Utilize controlled animal studies with timed administration of Ca-DTPA (initial 24 hours) followed by Zn-DTPA, monitoring radionuclide excretion via urine and fecal samples. For example, studies in mice exposed to aerosolized plutonium showed a 50% reduction in radionuclide retention when Ca-DTPA was administered within 1 hour versus delayed treatment . Include pharmacokinetic parameters (e.g., plasma clearance, bioavailability) and safety endpoints (e.g., serum zinc, renal function) to assess trade-offs between efficacy and toxicity .

Q. What pharmacokinetic factors influence pentetate trisodium absorption and elimination in patients with renal impairment?

- Methodological Answer : Both Ca-DTPA and Zn-DTPA are primarily excreted via glomerular filtration, with minimal metabolic processing. In renal-impaired models, serum half-life increases, necessitating dose adjustments. Researchers should conduct pharmacokinetic studies using isotopic labeling (e.g., 14C-DTPA) to track absorption/elimination rates and correlate findings with glomerular filtration rate (GFR) measurements. Note that inhalation routes show ~20% absorption in human studies, requiring adjusted dosing compared to intravenous administration .

Advanced Research Questions

Q. How can researchers optimize chelation protocols to mitigate teratogenic risks associated with prolonged Ca-DTPA use?

- Methodological Answer : Animal studies in pregnant mice and dogs reveal dose-dependent teratogenicity (e.g., exencephaly, spina bifida) with Ca-DTPA due to zinc depletion. Advanced protocols should prioritize Zn-DTPA for extended therapy and supplement with trace minerals. For example, murine models showed no adverse effects at 360 µmol Ca-DTPA/kg (equivalent to human dosing), but higher doses (720–2880 µmol/kg) caused severe malformations . Researchers must integrate fetal viability assays (e.g., litter size, histopathology) and maternal serum zinc monitoring in preclinical trials.

Q. What methodologies resolve contradictions in aerosolized vs. intravenous Zn-DTPA efficacy for pulmonary contamination?

- Methodological Answer : Nebulized Zn-DTPA presents challenges in particle size distribution and lung retention. Use laser diffraction analysis (e.g., Eshel et al., 2004) to standardize aerosol particle size (<5 µm for alveolar deposition) and compare bioavailability to intravenous routes. Clinical data from the U.S. Registry indicate comparable radionuclide excretion between inhaled and IV Ca-DTPA, but Zn-DTPA requires further validation . Incorporate bronchoalveolar lavage (BAL) and gamma spectroscopy to quantify lung vs. systemic clearance.

Q. How do trace metal depletion profiles differ between Ca-DTPA and Zn-DTPA during multi-dose regimens?

- Methodological Answer : Longitudinal studies in contaminated patients show Ca-DTPA depletes zinc, magnesium, and manganese more aggressively than Zn-DTPA. Advanced research should employ inductively coupled plasma mass spectrometry (ICP-MS) to monitor serum trace metals pre/post-administration. For instance, Zn-DTPA caused minimal depletion in human trials, making it safer for chronic use . Pair with renal/hepatic function panels (BUN, creatinine, ALT/AST) to assess organ-specific toxicity.

Q. What statistical approaches are recommended for analyzing dataset contradictions in pentetate trisodium clinical trials?

- Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies (e.g., variable efficacy in uranium/neptunium chelation). Use multivariate regression to adjust for confounders like contamination route, dose timing, and patient comorbidities. For example, while Zn-DTPA is ineffective for uranium, its safety profile justifies use in mixed-contamination scenarios . Leverage tools like Google Dataset Search with semantic filters to identify high-quality, reproducible datasets .

Methodological Considerations

- Experimental Design : Adopt PICOT frameworks (Population: radionuclide-exposed subjects; Intervention: Ca-DTPA/Zn-DTPA; Comparison: placebo or alternative chelators; Outcome: excretion rates; Time: acute vs. chronic dosing) to structure hypotheses .

- Data Triangulation : Combine radiometric assays, histopathology, and pharmacokinetic modeling to validate findings. For example, correlate urinary DTPA-radionuclide complexes with tissue biodistribution data .

- Ethical Compliance : Prioritize Zn-DTPA in pregnant populations and ensure trace mineral supplementation in multi-dose trials to meet IRB standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.